N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide: is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of the benzo[d][1,3]dioxole moiety in the structure adds to its potential biological activity, making it a compound of interest in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cancer cell lines , suggesting potential antitumor activity.
Mode of Action
Related compounds have been shown to induce apoptosis and cause cell cycle arrests in certain cancer cell lines .
Biochemical Pathways
Similar compounds have been associated with the induction of apoptosis and cell cycle arrests, suggesting potential impacts on pathways related to cell growth and death .
Result of Action
Related compounds have been shown to induce apoptosis and cause cell cycle arrests in certain cancer cell lines , suggesting potential antitumor effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide typically involves the condensation of 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine with propionyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with different substituents replacing the propionamide group.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide has several scientific research applications, including:
Comparison with Similar Compounds
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)guanidine: Similar structure with a guanidine group instead of a propionamide group.
5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: Thiazole derivatives with different substituents.
Uniqueness: N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide is unique due to its specific combination of the benzo[d][1,3]dioxole and thiazole moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-2-12(16)15-13-14-9(6-19-13)8-3-4-10-11(5-8)18-7-17-10/h3-6H,2,7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPCUCQIXAOFJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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